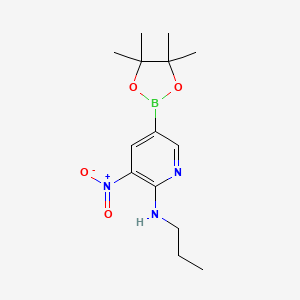
(R)-2-Methyl-N-((E)-(tetrahydrofuran-2-YL)methylene)propane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Methyl-N-((E)-(tetrahydrofuran-2-YL)methylene)propane-2-sulfinamide is a chiral organosulfur compound. It is known for its utility in asymmetric synthesis, particularly in the preparation of chiral amines. The compound’s structure includes a sulfinamide group, which is a sulfur-nitrogen bond, and a tetrahydrofuran ring, contributing to its unique reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-N-((E)-(tetrahydrofuran-2-YL)methylene)propane-2-sulfinamide typically involves the condensation of ®-2-Methyl-2-propanesulfinamide with an aldehyde or ketone. One common method is the copper-mediated condensation with cyclohexane carboxaldehyde . This reaction is carried out under controlled conditions to ensure the formation of the desired product with high enantiomeric purity.
Industrial Production Methods
Industrial production of this compound may involve the oxidative coupling of thiols and amines, which is an efficient and environmentally friendly method . This process does not require additional pre-functionalization and de-functionalization steps, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
®-2-Methyl-N-((E)-(tetrahydrofuran-2-YL)methylene)propane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamides.
Reduction: The compound can be reduced to form sulfides.
Substitution: The sulfinamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include sulfonamides, sulfides, and substituted sulfinamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
®-2-Methyl-N-((E)-(tetrahydrofuran-2-YL)methylene)propane-2-sulfinamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ®-2-Methyl-N-((E)-(tetrahydrofuran-2-YL)methylene)propane-2-sulfinamide involves its role as a chiral auxiliary. The sulfinamide group acts as a directing group, facilitating the formation of chiral centers in the target molecules. This is achieved through the formation of intermediates that are more reactive towards nucleophiles, leading to the desired stereoselective outcomes .
Comparison with Similar Compounds
Similar Compounds
tert-Butanesulfinamide: Another chiral sulfinamide used in asymmetric synthesis.
Sulfonamides: Compounds containing the sulfonamide group, widely used in medicinal chemistry.
Uniqueness
®-2-Methyl-N-((E)-(tetrahydrofuran-2-YL)methylene)propane-2-sulfinamide is unique due to its combination of a sulfinamide group and a tetrahydrofuran ring. This structure provides distinct reactivity and selectivity in asymmetric synthesis, making it a valuable tool in the preparation of chiral compounds .
Properties
Molecular Formula |
C9H17NO2S |
|---|---|
Molecular Weight |
203.30 g/mol |
IUPAC Name |
(NE)-2-methyl-N-[[(2R)-oxolan-2-yl]methylidene]propane-2-sulfinamide |
InChI |
InChI=1S/C9H17NO2S/c1-9(2,3)13(11)10-7-8-5-4-6-12-8/h7-8H,4-6H2,1-3H3/b10-7+/t8-,13?/m1/s1 |
InChI Key |
VHJHDVJMQNCOBD-FIXMABPDSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)/N=C/[C@H]1CCCO1 |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1CCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


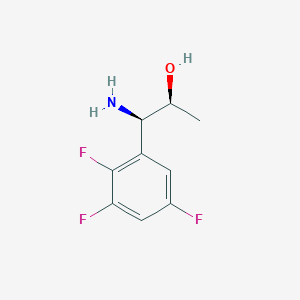
![7-(Trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B15236291.png)

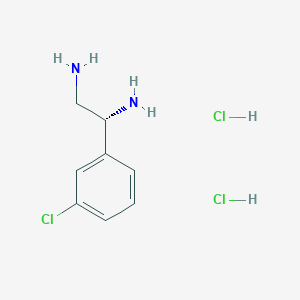
![Methyl 6-azabicyclo[3.2.1]octane-3-carboxylate hcl](/img/structure/B15236310.png)
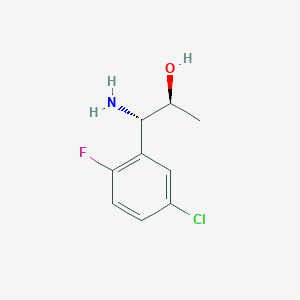
![3-(3-Chlorophenyl)-7-phenylthieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B15236321.png)
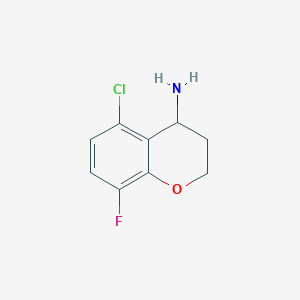
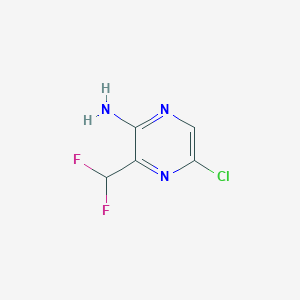
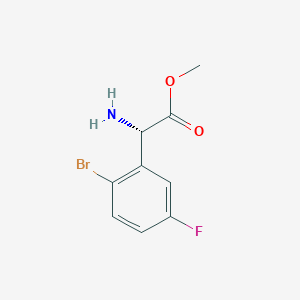

![(5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B15236351.png)
